Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate
Description
Overview of Quinoxaline Derivatives in Chemical Research
Quinoxaline derivatives constitute a significant class of heterocyclic compounds that have garnered substantial attention in chemical research due to their diverse applications and unique physicochemical properties. These compounds are characterized by a bicyclic ring system comprising fused benzene and pyrazine rings, resulting in a molecular framework with the chemical formula C8H6N2. The structural foundation of quinoxaline involves nitrogen atoms replacing carbon atoms in specific positions of the naphthalene ring system, creating a heterocyclic architecture that exhibits distinctive electronic and steric characteristics compared to its carbocyclic analogs.
The importance of quinoxaline derivatives in contemporary chemical research stems from their remarkable versatility as building blocks for synthetic transformations and their demonstrated utility across multiple scientific disciplines. These compounds serve as privileged scaffolds in medicinal chemistry, where they function as bioisosters for other heterocyclic systems including quinoline, quinazoline, and pteridine. The electron-deficient nature of the quinoxaline core, attributed to the presence of two nitrogen atoms in para-positions within the pyrazine ring, imparts unique reactivity patterns that facilitate diverse chemical modifications and functionalization strategies.
Research investigations into quinoxaline chemistry have revealed extensive structure-activity relationships that demonstrate how subtle modifications to the core scaffold can dramatically influence biological and physical properties. The quinoxaline framework exhibits stability under various reaction conditions while remaining amenable to electrophilic and nucleophilic substitution reactions, making it an attractive target for synthetic chemists seeking to develop novel compounds with tailored properties. The systematic exploration of quinoxaline derivatives has led to significant advances in understanding how structural modifications affect molecular behavior, contributing to the development of more efficient synthetic methodologies and the discovery of compounds with enhanced performance characteristics.
Contemporary research efforts have focused on expanding the synthetic accessibility of quinoxaline derivatives through the development of novel coupling reactions, cascade processes, and environmentally sustainable methodologies. These advances have enabled the preparation of increasingly complex quinoxaline-containing molecules while improving synthetic efficiency and reducing environmental impact. The continued investigation of quinoxaline chemistry represents an active area of research that bridges fundamental organic chemistry with applied sciences, demonstrating the enduring relevance of this heterocyclic system in modern chemical research.
Significance of Cyano-substituted Quinoxalines
Cyano-substituted quinoxalines represent a particularly important subclass of quinoxaline derivatives that have demonstrated exceptional utility in materials science and electronic applications. The incorporation of cyano functional groups into quinoxaline scaffolds introduces powerful electron-withdrawing effects that significantly modify the electronic properties of the resulting compounds, leading to enhanced performance characteristics in various technological applications. The cyano substituent, with its strong electron-accepting nature, fundamentally alters the frontier molecular orbital energy levels of quinoxaline derivatives, resulting in compounds with lowered highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.
The electronic modifications induced by cyano substitution have proven particularly valuable in the development of organic photovoltaic materials, where precise control over energy levels is essential for achieving optimal device performance. Research has demonstrated that cyano-functionalized quinoxaline-based polymers exhibit superior photovoltaic properties compared to their fluorinated analogs, with power conversion efficiencies reaching up to 14.0 percent in non-fullerene polymer solar cells. These improvements have been attributed to the enhanced electron-accepting capabilities of the cyano-substituted quinoxaline units, which facilitate more efficient charge separation and transport processes within the active layer of photovoltaic devices.
The significance of cyano substitution extends to the development of polymer acceptors for all-polymer solar cells, where quinoxaline derivatives have been successfully employed as electron-accepting components. Studies have shown that cyano-functionalized quinoxaline-based polymer acceptors demonstrate unipolar n-type characteristics with organic field-effect transistor mobilities reaching approximately 10^-2 square centimeters per volt-second. The incorporation of cyano groups into the quinoxaline framework enables the creation of materials with well-ordered molecular structures and tight π-π stacking arrangements, contributing to enhanced charge transport properties and improved device performance.
Comparative analyses between different electron-withdrawing substituents have revealed that cyano groups offer distinct advantages over alternative functional groups such as fluorine atoms. Research investigating the effects of fluorine versus cyano substitution in quinoxaline-based polymers has demonstrated that cyano-substituted variants exhibit higher power conversion efficiencies and more favorable energy level alignments. The superior performance of cyano-substituted derivatives has been attributed to their ability to induce more significant reductions in both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels while maintaining favorable molecular geometries and intermolecular interactions.
Historical Development of Tert-butyl Ester Derivatives in Heterocyclic Chemistry
The development of tert-butyl ester derivatives in heterocyclic chemistry represents a significant milestone in the evolution of protecting group strategies and synthetic methodologies. Tert-butyl esters have established themselves as indispensable tools in organic synthesis due to their exceptional stability under various reaction conditions and their convenient removal under mild acidic conditions. The historical progression of tert-butyl ester chemistry reflects the continuous pursuit of improved synthetic efficiency and the need for robust protecting groups that can withstand increasingly complex synthetic transformations.
The fundamental importance of tert-butyl esters stems from their unique stability profile, which provides excellent resistance to nucleophilic attack and reducing agents while remaining susceptible to acid-catalyzed hydrolysis. This selective reactivity pattern has made tert-butyl esters particularly valuable in multi-step synthetic sequences where orthogonal protecting group strategies are essential. The development of efficient tert-butylation methodologies has evolved from early protocols involving harsh reaction conditions to modern approaches that utilize mild, environmentally friendly procedures.
Traditional methods for tert-butyl ester formation included condensation reactions with tert-butanol under strongly acidic conditions and treatments with isobutene gas in the presence of concentrated sulfuric acid. These approaches, while effective, often required harsh conditions that limited their applicability to sensitive substrates. The evolution of tert-butylation chemistry has led to the development of more sophisticated reagents and methodologies, including the use of di-tert-butyl dicarbonate, tert-butyl trichloroacetimidate, and various other tert-butylating agents that operate under milder conditions.
Recent advances in tert-butyl ester chemistry have focused on developing more efficient and environmentally sustainable synthetic approaches. The introduction of novel catalytic systems, such as bis(trifluoromethanesulfonyl)imide-mediated tert-butylation reactions, has enabled the direct conversion of carboxylic acids and amino acids into their corresponding tert-butyl esters under mild conditions with high yields. These methodological improvements have significantly expanded the scope of tert-butyl ester chemistry and enhanced its utility in modern synthetic applications.
The integration of tert-butyl ester functionality into heterocyclic systems has opened new avenues for synthetic exploration and has enabled the preparation of complex molecules that would be difficult to access through alternative approaches. The combination of tert-butyl ester protection with heterocyclic frameworks provides synthetic chemists with powerful tools for constructing sophisticated molecular architectures while maintaining the ability to selectively manipulate specific functional groups during synthetic sequences.
Key Structural Features and Functional Groups
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate exhibits a complex molecular architecture that integrates multiple functional elements, each contributing distinct chemical and physical properties to the overall molecular framework. The compound's structure can be systematically analyzed by examining its constituent components: the quinoxaline heterocyclic core, the cyano substituent, the tert-butyl ester moiety, and the acetate linker that connects these functional groups.
The quinoxaline core of the molecule consists of a 3-methylquinoxalin-2-yl unit, which represents a substituted variant of the parent quinoxaline heterocycle. This core structure features a methyl group at the 3-position of the quinoxaline ring system, which influences both the electronic properties and the steric environment around the heterocyclic nitrogen atoms. The positioning of the methyl substituent affects the compound's reactivity patterns and intermolecular interactions, contributing to its overall stability and synthetic utility.
The cyano functional group attached to the acetate carbon atom serves as a powerful electron-withdrawing substituent that significantly influences the compound's electronic distribution and chemical reactivity. The presence of the cyano group creates an electron-deficient center adjacent to the quinoxaline system, establishing a push-pull electronic arrangement that can influence both the ground-state properties and the excited-state behavior of the molecule. This electronic configuration is particularly relevant for applications requiring specific optical or electronic properties.
The tert-butyl ester component provides both steric bulk and chemical stability to the molecular framework while serving as a protecting group for the carboxyl functionality. The bulky tert-butyl group creates a sterically hindered environment around the ester carbonyl, contributing to the compound's resistance to hydrolysis under basic conditions. The ester linkage maintains the potential for selective deprotection under acidic conditions, enabling further synthetic transformations when required.
| Structural Component | Molecular Contribution | Chemical Significance |
|---|---|---|
| 3-Methylquinoxalin-2-yl | Heterocyclic core with electron-accepting properties | Provides aromatic stability and coordination sites |
| Cyano group | Strong electron-withdrawing substituent | Modifies electronic properties and reactivity |
| Tert-butyl ester | Bulky protecting group with selective stability | Enables orthogonal synthetic strategies |
| Acetate linker | Flexible carbon chain connection | Allows conformational freedom between functional groups |
The spatial arrangement of these functional groups creates a molecular architecture with distinct regions of varying electronic density and steric accessibility. The quinoxaline core provides a rigid, planar framework that can participate in π-π stacking interactions and coordinate with metal centers or other electron-rich species. The cyano substituent introduces a linear, highly polarized bond that can engage in dipole-dipole interactions and hydrogen bonding with appropriate partners.
Properties
IUPAC Name |
tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-14(11(9-17)15(20)21-16(2,3)4)19-13-8-6-5-7-12(13)18-10/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZWYSZANLFTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound typically involves the reaction of a quinoxaline derivative with a cyanoacetate in the presence of suitable reagents. The specific conditions can vary, but the general approach includes:
- Reagents : Quinoxaline derivatives, cyanoacetate, and appropriate catalysts.
- Conditions : Reactions are often conducted under controlled temperature and solvent conditions to optimize yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. In particular, compounds with similar structures have shown inhibitory effects against HIV.
- EC50 and CC50 Values : The effectiveness of these compounds is often measured by their half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). For example, related quinoxaline compounds demonstrated EC50 values in the nanomolar range, indicating potent antiviral activity with favorable selectivity indices (SI) .
| Compound | EC50 (nM) | CC50 (nM) | SI |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
| Compound 12 | 1576 | 116818 | 74 |
Cytotoxicity Assessment
Cytotoxicity studies are crucial to determine the safety profile of new compounds. The cytotoxic effects are typically assessed using cell viability assays such as Trypan Blue exclusion or MTT assays.
- Results : Compounds were generally well-tolerated at concentrations up to 100 µM, with CC50 values indicating that they do not exhibit significant toxicity at therapeutic concentrations .
The biological activity of this compound may be attributed to its ability to inhibit key viral enzymes or interfere with viral replication processes.
- Inhibition of Reverse Transcriptase : Many quinoxaline derivatives act as inhibitors of HIV reverse transcriptase, a critical enzyme in the viral life cycle.
- Cellular Pathways : The compound may also modulate cellular pathways involved in viral replication or enhance host immune responses against viral infections.
Case Studies
Several studies have evaluated the biological activities of quinoxaline derivatives:
- Study on HIV Inhibition : A study focused on the anti-HIV activity of various quinoxaline compounds found that those structurally similar to this compound exhibited significant antiviral properties, with some compounds showing better efficacy than established drugs like Nevirapine (NVP) .
- Selectivity Index Analysis : The selectivity index (SI), which compares cytotoxicity to antiviral efficacy, is an essential metric for assessing drug candidates. Compounds with high SI values indicate a favorable therapeutic window, making them promising candidates for further development .
Scientific Research Applications
Synthesis of Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For example, a common synthetic route includes the use of acyl chlorides and various quinoxaline derivatives to yield the desired product. The reaction conditions often involve solvents like THF or DCM, and catalysts such as DMAP to facilitate the process .
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. Research indicates that certain synthesized quinoxaline compounds exhibit significant anti-HIV activity with low EC50 values, suggesting their potential as therapeutic agents against viral infections . For instance, compounds derived from similar structures have shown promising results in inhibiting viral replication in cell cultures.
Anticancer Activity
Quinoxaline derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines, including HCT-116 and MCF-7 cells . The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways critical for cancer cell survival.
Other Therapeutic Applications
Beyond antiviral and anticancer activities, quinoxaline derivatives have been explored for their potential in treating neurodegenerative diseases and as antibacterial agents. Their ability to modulate biological pathways makes them suitable candidates for further development in these areas .
Case Study: Antiviral Activity Evaluation
A study evaluating the anti-HIV activity of synthesized quinoxaline compounds found that specific derivatives exhibited EC50 values comparable to established antiviral drugs. For example, one derivative showed an EC50 value of 3.1 nM against HIV, indicating its potent inhibitory effect on viral replication .
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
| Compound 12 | 1576 | 116818 | 74 |
Case Study: Anticancer Activity Assessment
In another study focused on anticancer activity, a series of quinoxaline derivatives were synthesized and tested against cancer cell lines. The results indicated that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, demonstrating their potential as anticancer agents .
| Compound ID | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.9 | HCT-116 |
| Compound B | 7.52 | MCF-7 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The following table compares tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate with key analogues from the literature:
Key Observations:
Quinoxaline vs. Pyridine/Phenyl Substituents: The quinoxaline moiety in the target compound introduces a fused heteroaromatic system, enhancing π-π stacking interactions and electron-deficient character compared to phenyl or pyridine substituents in analogues like 4d or 914223-27-1 .
Ester Group Variations :
- Replacing tert-butyl with ethyl (as in 22712-18-1) reduces steric hindrance, improving solubility in polar solvents but decreasing hydrolytic stability .
Optical Activity: Chiral analogues like 4d and 4e show moderate enantiomeric excess (52–59%) and specific optical rotations, influenced by electron-donating/withdrawing substituents (e.g., 4-chlorophenyl vs. m-tolyl) .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate generally proceeds via:
- Formation of the quinoxaline ring system, typically through condensation reactions involving o-phenylenediamine derivatives and 1,2-dicarbonyl compounds.
- Introduction of the cyanoacetate moiety, often by nucleophilic substitution or condensation with cyanoacetic acid derivatives.
- Protection or esterification of the carboxyl group as a tert-butyl ester to enhance stability and facilitate further reactions.
This approach aligns with synthetic routes for similar quinoxaline cyanoacetate derivatives, where the quinoxaline core is first established, followed by cyano and ester functionalization.
Specific Preparation Methods
Formation of Quinoxaline Core
The quinoxaline ring is synthesized by condensation of 1,2-diamines with α-diketones or α-keto acids under acidic or neutral conditions, often in refluxing solvents such as ethanol or acetic acid. For the 3-methylquinoxalin-2-yl moiety, methyl-substituted o-phenylenediamine or methylated diketones are employed to introduce the methyl group at the 3-position.
Introduction of Cyano and Tert-butyl Ester Groups
The cyano group is introduced via reaction with cyanoacetic acid derivatives. The esterification to the tert-butyl ester is typically achieved using tert-butyl chloroformate or tert-butyl alcohol under acidic or basic catalysis.
A typical procedure involves:
- Reacting the quinoxaline intermediate with cyanoacetic acid or cyanoacetate salts.
- Esterification of the carboxyl group to the tert-butyl ester using tert-butyl chloroformate in the presence of a base such as DMAP (4-dimethylaminopyridine) or triethylamine.
- Purification by extraction and recrystallization.
This method is supported by analogous synthesis of tert-butyl cyanoacetates where tert-butyl chloroformate reacts with cyano-substituted heterocycles in THF at low temperature (0 °C) for 2 hours, followed by aqueous workup and organic extraction.
Reaction Conditions and Monitoring
- Temperature: Esterification and coupling reactions are often conducted at low temperatures (0–5 °C) to control reaction rates and minimize side reactions.
- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane, and ethyl acetate for extraction.
- Catalysts: DMAP and bases like potassium carbonate or triethylamine are used to catalyze esterification.
- Reaction Time: Typically 2 hours for esterification steps; condensation reactions may require longer stirring times (up to 24 hours) at room temperature.
- Monitoring: Thin-layer chromatography (TLC) with UV visualization is used to monitor reaction progress.
Example Synthetic Procedure (Adapted)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Quinoxaline formation | o-Phenylenediamine derivative + α-diketone, reflux in ethanol or acetic acid | Condensation to form 3-methylquinoxalin-2-yl intermediate |
| 2. Cyanoacetate introduction | Reaction with cyanoacetic acid or salt, room temperature, stirring 24 h | Formation of cyano-substituted quinoxaline intermediate |
| 3. Esterification | tert-Butyl chloroformate, DMAP, THF, 0 °C, 2 h | Formation of tert-butyl ester |
| 4. Workup and purification | Dilution with water, extraction with ethyl acetate, washing with citric acid and brine, drying, and recrystallization | Isolation of pure this compound |
Research Findings and Yields
- Analogous cyanoacetate derivatives synthesized via this route have reported yields ranging from 65% to 88% depending on substrate and conditions.
- The use of tert-butyl chloroformate and DMAP in THF at low temperature is a green and efficient method for esterification, minimizing side products and facilitating purification.
- The quinoxaline ring formation is typically high yielding and robust under mild conditions.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Quinoxaline formation | Reflux in ethanol/acetic acid, 4–24 h | High yield, mild conditions |
| Cyanoacetate coupling | Room temperature, 24 h | Requires controlled pH, stirring |
| Esterification reagent | tert-Butyl chloroformate (1.1 eq.) | Catalyzed by DMAP |
| Esterification solvent | THF | Low temperature (0 °C) preferred |
| Reaction time (esterification) | 2 h | Monitored by TLC |
| Workup | Water dilution, ethyl acetate extraction | Washed with citric acid and brine |
| Purification | Recrystallization from methanol or n-hexane | Yields 65–88% depending on step |
Q & A
Q. Key Optimization Parameters :
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Tightly sealed containers in cool (<25°C), dry, and ventilated areas. Avoid light exposure to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
Basic: Which analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm for quantifying impurities (<2%) .
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm ester (δ 1.4 ppm, tert-butyl), cyano (δ 120 ppm), and quinoxaline protons (δ 8.2–8.5 ppm) .
- MS : ESI-MS for molecular ion [M+H]⁺ at m/z 327.3 ± 0.5 .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the cyanation step?
Methodological Answer:
- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) using a 2³ DOE matrix .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates.
- Real-Time Monitoring : In situ IR spectroscopy to track nitrile group formation and adjust reaction time .
Advanced: How should contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies involving this compound?
Methodological Answer:
Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific vs. off-target effects .
Assay Validation : Replicate experiments under standardized conditions (pH, serum concentration) to minimize variability .
Mechanistic Studies : Use siRNA knockdown or competitive inhibitors to confirm putative targets (e.g., kinase inhibition) .
Advanced: What experimental approaches are suitable for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Degradation Pathways : Identify primary breakdown products (e.g., carboxylic acid derivatives) using LC-MS/MS .
Advanced: How can researchers design ecotoxicological studies for this compound given limited environmental data?
Methodological Answer:
- OECD Guidelines :
- Soil Mobility : Column leaching experiments with loam/sandy soils; quantify compound retention via GC-MS .
Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer:
DFT Refinement : Re-optimize molecular orbitals using hybrid functionals (B3LYP-D3) to improve reaction pathway accuracy .
Kinetic Isotope Effects : Compare H/D substitution in key steps (e.g., ester hydrolysis) to validate mechanistic models .
Cross-Validation : Compare results across multiple software (Gaussian, ORCA) and experimental datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
